5-isocyanato-3,4-dihydro-2H-pyran
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Overview
Description
Preparation Methods
The synthesis of 5-isocyanato-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with phosgene or triphosgene in the presence of a base, such as triethylamine, to introduce the isocyanate group . The reaction typically occurs under mild conditions and yields the desired product with high efficiency.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
5-isocyanato-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in cycloaddition reactions, forming heterocyclic compounds with enhanced biological activity.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include amines, alcohols, and water, with reaction conditions varying depending on the desired product. Major products formed from these reactions include ureas, carbamates, and amines .
Scientific Research Applications
5-isocyanato-3,4-dihydro-2H-pyran has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Drug Discovery: The compound’s unique structure makes it a valuable intermediate in the development of new pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-isocyanato-3,4-dihydro-2H-pyran involves its reactivity with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecular structures .
Comparison with Similar Compounds
5-isocyanato-3,4-dihydro-2H-pyran can be compared to other similar compounds such as:
3,4-Dihydro-2H-pyran: Lacks the isocyanate group and is primarily used as a protecting group for alcohols.
3,6-Dihydro-2H-pyran: Another isomer with different reactivity and applications.
Properties
CAS No. |
53035-98-6 |
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Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
5-isocyanato-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C6H7NO2/c8-5-7-6-2-1-3-9-4-6/h4H,1-3H2 |
InChI Key |
SBAVWYCRGKODRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=COC1)N=C=O |
Purity |
95 |
Origin of Product |
United States |
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